![molecular formula C10H10N2O2 B2799142 methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate CAS No. 1261492-05-0](/img/structure/B2799142.png)
methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a methyl ester group attached to the 2-position of the pyridine ring.
作用机制
Target of Action
The primary targets of methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The presence of this compound inhibits these processes, thereby suppressing the activation of fgfr-dependent signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, such as cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these processes, which is beneficial in the context of cancer therapy .
Pharmacokinetics
For instance, compound 8o, a similar compound, demonstrated an oral bioavailability of 76.8% , suggesting that this compound might also exhibit good bioavailability.
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . For example, in vitro studies have shown that similar compounds can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . Furthermore, these compounds can also significantly inhibit the migration and invasion of these cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced through esterification reactions, where the carboxylic acid derivative of the pyrrolo[2,3-b]pyridine is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to enhance efficiency and yield.
Catalysis and Optimization: The use of catalysts and optimization of reaction conditions (temperature, pressure, solvent, etc.) are crucial for improving the overall yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives or other substituted compounds
科学研究应用
Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
相似化合物的比较
Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached to the core. They may exhibit similar biological activities but with varying potency and selectivity.
Indole Derivatives: Indole derivatives have a similar heterocyclic structure and are known for their diverse biological activities. the presence of different functional groups can lead to distinct properties and applications.
属性
IUPAC Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)6-8-3-2-7-4-5-11-10(7)12-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUYCEWUOZESLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)
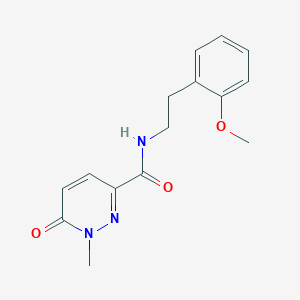
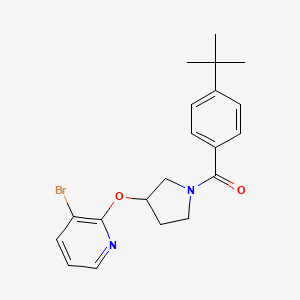
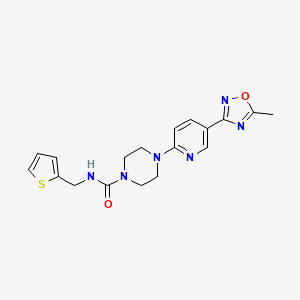
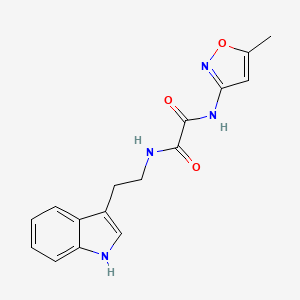
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2799071.png)
![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)
![N-(2-hydroxyethyl)-4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide](/img/structure/B2799074.png)
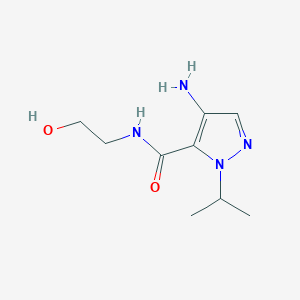
![N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799076.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)
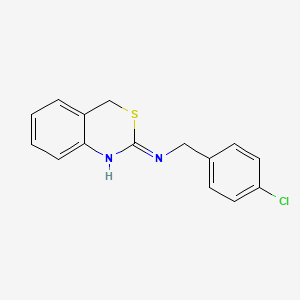
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2799081.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)
